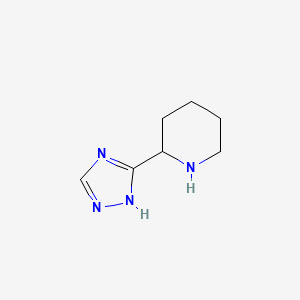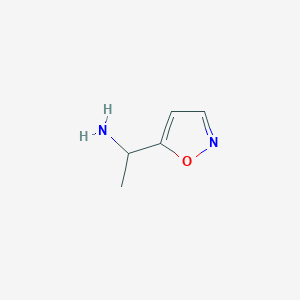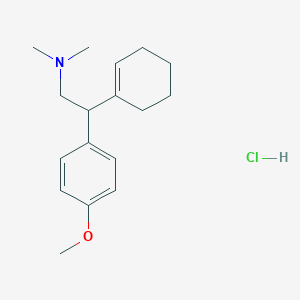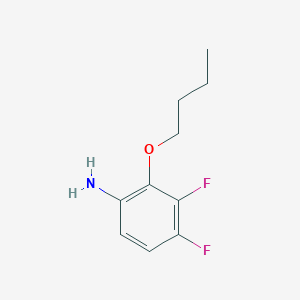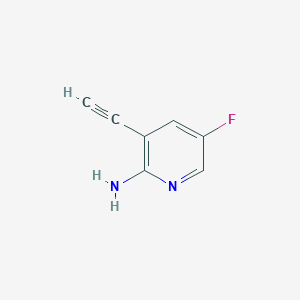
3-Bromo-2-cyclopropylpyridine
概要
説明
Synthesis Analysis
The synthesis of bromopyridine derivatives is a topic of interest in several papers. For instance, paper discusses the use of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry, demonstrating its utility in the efficient synthesis of carfentanil. Paper describes the synthesis of halogen-rich pyridine intermediates using halogen dance reactions, which are useful for further chemical manipulations. Paper reports on the selective synthesis of bromo-bipyridines through direct bromination and radical decarboxylative bromination. Paper explores the formation of cyclopropanes and five-membered heterocycles from bromoacrylic acid derivatives, indicating the versatility of bromopyridines in ring closure reactions.
Molecular Structure Analysis
Papers and provide insights into the molecular structure of bromopyridine derivatives using density functional theory (DFT) methods. Paper presents a detailed analysis of the molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine, including HOMO-LUMO energies and molecular electrostatic potential (MEP). Similarly, paper investigates the molecular structure and vibrational spectra of 3- and 4-amino-2-bromopyridine, providing complete vibrational assignments and analysis based on potential energy distribution (PED).
Chemical Reactions Analysis
The reactivity of bromopyridine derivatives in various chemical reactions is highlighted in several papers. Paper discusses the synthesis of 2-arylpyridines through sequential palladium-catalyzed direct arylation followed by Suzuki coupling, using bromo-chloropyridines. Paper describes the cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids to yield dihydrofuro[3,4-c]pyridine derivatives. These studies demonstrate the potential of bromopyridine derivatives to undergo diverse chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are discussed in the context of their synthesis and molecular structure. For example, paper calculates various properties such as softness, electrophilicity index, and first-order hyperpolarizability, which are indicative of the biological activity and potential as non-linear optical (NLO) materials. Paper provides spectroscopic characterization and crystal structure analysis of a bromo-indazole derivative, which includes hydrogen bonding and π-π stacking interactions, important for understanding the solid-state properties.
科学的研究の応用
Synthesis and Chemical Reactions
3-Bromo-2-cyclopropylpyridine and related bromocyclopropylpyridines are crucial intermediates in organic synthesis. They are synthesized through the Sandmeyer reaction, where aminocyclopropylpyridines react with organic nitrites in the presence of copper(II) halides (Striela et al., 2017). This compound is also a key player in the preparation of pyridine-based ligands for metal complexes, utilizing sequential palladium-catalyzed direct arylation followed by Suzuki coupling (Baloch et al., 2012).
Molecular Structure Studies
The molecular structure and conformation of related compounds, such as 2-cyclopropylpyridine, have been extensively studied to understand intramolecular forces. These studies involve gas-phase electron diffraction and quantum chemical calculations (Trætteberg et al., 2005).
Biological Activities
In the realm of medicinal chemistry, derivatives of bromocyclopropylpyridines, such as 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been synthesized and evaluated for antimicrobial activity against various bacteria. This research highlights the potential of these compounds in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Applications in Catalysis
Bromocyclopropylpyridines are used in catalytic processes like Suzuki cross-coupling reactions. This application is pivotal in synthesizing luminescent bis-terpyridyl iridium complexes, where the bromo-functionalised bis-terpyridyl iridium(III) complexes are elaborated through palladium-catalyzed cross-coupling with aryl boronic acids (Leslie et al., 2004).
Safety and Hazards
作用機序
Target of Action
Brominated compounds often interact with various enzymes and proteins within the cell .
Mode of Action
It is known that brominated compounds can cause membrane damage and react with cell constituents such as cysteine, glutathione, and proteins . The oxidation of thiol groups to disulfides may be a primary action .
Biochemical Pathways
Brominated compounds are known to interfere with various cellular processes, potentially disrupting normal biochemical pathways .
Result of Action
Brominated compounds can cause membrane damage and disrupt normal cellular functions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of brominated compounds .
生化学分析
Biochemical Properties
3-Bromo-2-cyclopropylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been observed to interact with enzymes such as hexokinase and succinate dehydrogenase. The interaction with hexokinase involves the alkylation of the enzyme, leading to the inhibition of glycolysis by preventing the conversion of glucose to glucose-6-phosphate . This inhibition results in a decrease in adenosine triphosphate (ATP) production, which is crucial for cellular energy.
Additionally, this compound affects succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle. The compound impairs the activity of succinate dehydrogenase, leading to reduced ATP production and increased reactive oxygen species (ROS) generation . These interactions highlight the compound’s role in disrupting cellular energy metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce cell death through multiple mechanisms, including apoptosis, necroptosis, and autophagy . The inhibition of glycolysis and mitochondrial function leads to energy depletion, which triggers these cell death pathways.
Furthermore, this compound influences cell signaling pathways by modulating the activity of key proteins involved in these pathways. For instance, the compound has been found to affect the AKT/protein kinase B signaling pathway, which plays a crucial role in cell survival and proliferation . By inhibiting this pathway, the compound can suppress tumor growth and induce cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the alkylation of hexokinase, which inhibits its activity and disrupts glycolysis . This inhibition leads to a decrease in ATP production and an increase in ROS generation, contributing to cellular stress and cell death.
The compound also interacts with succinate dehydrogenase, impairing its function and further reducing ATP production . Additionally, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged inhibition of glycolysis and sustained cellular stress .
Over extended periods, the degradation of this compound can lead to a decrease in its inhibitory effects on enzymes and cellular processes . This temporal aspect is important for understanding the compound’s potential as a therapeutic agent and its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce cell death without causing significant toxicity . At higher doses, the compound can lead to adverse effects, including hepatotoxicity and neurotoxicity .
Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not significantly enhance the compound’s efficacy but may increase the risk of toxic effects . These findings highlight the importance of dosage optimization in the use of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting glycolysis and mitochondrial metabolism. The compound inhibits hexokinase, preventing the conversion of glucose to glucose-6-phosphate and disrupting glycolysis . This inhibition leads to a decrease in ATP production and an increase in ROS generation.
Additionally, this compound impairs the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . This impairment further reduces ATP production and disrupts cellular energy metabolism. The compound’s effects on these metabolic pathways highlight its potential as an anti-cancer agent by targeting the energy metabolism of tumor cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound has been shown to interact with proton-linked monocarboxylate transporters, which facilitate its uptake into cells .
Once inside the cells, this compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its inhibitory effects on glycolysis and mitochondrial function . The compound’s distribution within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize primarily in the mitochondria, where it inhibits key enzymes involved in energy metabolism . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell.
The accumulation of this compound in the mitochondria leads to the disruption of mitochondrial function, resulting in decreased ATP production and increased ROS generation . These effects contribute to the compound’s ability to induce cell death and suppress tumor growth.
特性
IUPAC Name |
3-bromo-2-cyclopropylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNYKZSFFFJHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727394 | |
| Record name | 3-Bromo-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944718-27-8 | |
| Record name | 3-Bromo-2-cyclopropylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944718-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



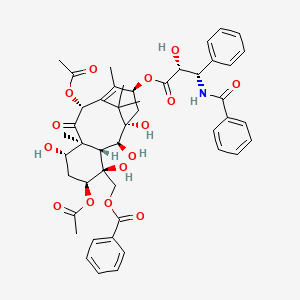

![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)
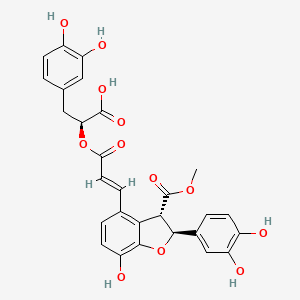
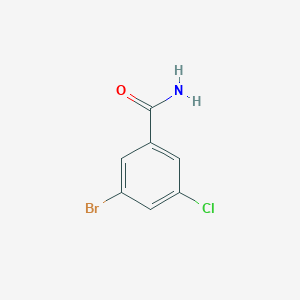
![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)
